molecular formula C18H21N5O3S B2550077 Ethyl 4-[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate CAS No. 894000-95-4

Ethyl 4-[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate

Cat. No.: B2550077
CAS No.: 894000-95-4
M. Wt: 387.46
InChI Key: DHXXJDUTBKTFHE-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyridazinyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Pyridazinyl Group: The pyridazinyl group can be synthesized through the reaction of appropriate hydrazine derivatives with diketones under acidic conditions.

    Attachment of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyridazinyl intermediate.

    Formation of the Piperazine Ring: The piperazine ring is formed through cyclization reactions involving ethylenediamine derivatives.

    Final Coupling: The final step involves coupling the piperazine derivative with the pyridazinyl-pyridinyl intermediate using a sulfanylacetyl linker under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazinyl and pyridinyl groups can undergo reduction reactions to form dihydropyridazinyl and dihydropyridinyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and alkoxides are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazinyl and dihydropyridinyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate: shares structural similarities with other piperazine derivatives and pyridazinyl compounds.

Uniqueness

    Structural Features: The combination of pyridazinyl, pyridinyl, and piperazine moieties makes it unique.

    Functional Properties: Its ability to undergo diverse chemical reactions and its potential biological activities distinguish it from other similar compounds.

Properties

IUPAC Name

ethyl 4-[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-2-26-18(25)23-10-8-22(9-11-23)17(24)13-27-16-6-5-15(20-21-16)14-4-3-7-19-12-14/h3-7,12H,2,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXXJDUTBKTFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331637
Record name ethyl 4-[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815843
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

894000-95-4
Record name ethyl 4-[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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